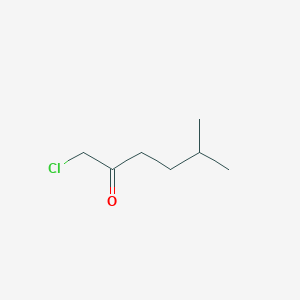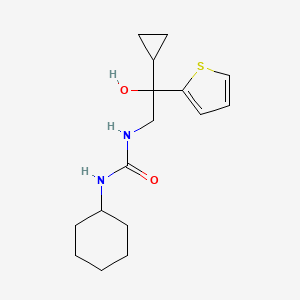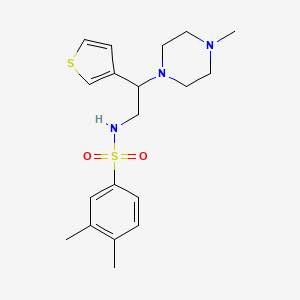![molecular formula C18H20F3N5O B2446946 N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 2034441-04-6](/img/structure/B2446946.png)
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as trifluoromethyl-substituted aldehydes and amines.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with piperazine derivatives under controlled conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
科学研究应用
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with biological targets, pharmacokinetics, and pharmacodynamics.
Biology: The compound is used in studies related to cellular signaling pathways, enzyme inhibition, and receptor binding.
Industry: It finds applications in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- N-phenethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbothioamide
- N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide
- Triazole-pyrimidine hybrids
Uniqueness
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific applications.
属性
IUPAC Name |
N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)15-12-16(24-13-23-15)25-8-10-26(11-9-25)17(27)22-7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOPGDBWFFPHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2446865.png)
![3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2446866.png)
![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2446867.png)
![N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2446870.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)
![N-[(furan-2-yl)methyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2446876.png)

![N-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2446879.png)
![2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446880.png)
![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2446884.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446886.png)
